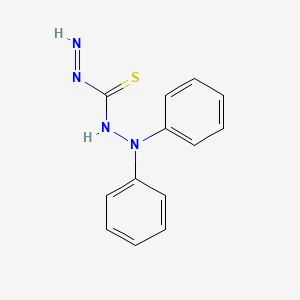

1-imino-3-(N-phenylanilino)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-imino-3-(N-phenylanilino)thiourea is a useful research compound. Its molecular formula is C13H12N4S and its molecular weight is 256.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 1-imino-3-(N-phenylanilino)thiourea typically involves the reaction of phenyl isothiocyanate with an appropriate amine. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. For instance, studies have shown that modifications in the thiourea structure can enhance its biological activity, leading to derivatives with improved efficacy against various pathogens .

Antimicrobial Activity

This compound and its derivatives have demonstrated promising antimicrobial properties. Research indicates that certain thiourea derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents on the phenyl ring has been shown to enhance this activity, making these compounds potential candidates for developing new antibiotics .

Anticancer Properties

Thiourea compounds have been explored for their anticancer activities. Studies have reported that this compound can inhibit cancer cell proliferation in various cancer lines, including breast cancer (MDA-MB-231). The mechanism often involves apoptosis induction and cell cycle arrest, making it a subject of interest for further development as an anticancer agent .

Enzyme Inhibition

Thioureas are known for their ability to inhibit enzymes such as urease and carbonic anhydrase. The inhibition of urease is particularly relevant in treating conditions like kidney stones and peptic ulcers. Research has demonstrated that this compound can effectively inhibit urease activity, suggesting its potential therapeutic applications in managing these conditions .

Catalysis

The compound has been utilized as a catalyst in various organic reactions due to its ability to facilitate nucleophilic attacks through hydrogen bonding interactions. Its multifunctional nature allows it to be employed in asymmetric synthesis, enhancing the selectivity of reactions such as Michael additions and aziridinations .

Material Science

In materials science, thioureas are explored for their role as corrosion inhibitors and non-ionic surfactants. The unique chemical properties of this compound make it suitable for applications in coatings and formulations that require enhanced stability and performance under harsh conditions .

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of synthesized thioureas against clinical strains of Escherichia coli. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) significantly lower than traditional antibiotics, highlighting their potential as alternative therapeutic agents .

Anticancer Activity Assessment

In vitro studies on breast cancer cell lines treated with this compound showed a dose-dependent reduction in cell viability compared to control groups. Flow cytometry analyses revealed increased apoptosis rates, suggesting a strong anticancer potential warranting further investigation into its mechanisms .

Analyse Chemischer Reaktionen

Cyclization and Heterocycle Formation

Thiourea derivatives often undergo acid- or base-mediated cyclization to form nitrogen-sulfur heterocycles. For example:

-

Reaction of thiourea with α-diketones (e.g., 1-phenylpropane-1,2-dione) under acidic conditions yields imidazoline thiones via intermediate thiourea-ketone adducts .

-

Condensation with aldehydes forms 1,3-thiazine derivatives, leveraging the nucleophilic sulfur and nitrogen centers .

Proposed Pathway for 1-imino-3-(N-phenylanilino)thiourea:

Under acidic conditions, the imino group may act as an electrophilic site, enabling cyclization with the thiourea’s sulfur to generate fused heterocycles. For instance, interaction with α-ketoesters or diketones could yield imidazolidine-thione derivatives.

Coordination Chemistry

Thioureas are versatile ligands in metal complexes due to their sulfur and nitrogen donor atoms. Key findings from related studies include:

-

Amido-thioureas catalyze enantioselective imine hydrocyanation via non-covalent interactions with substrates .

-

Thiourea derivatives coordinate with transition metals (e.g., Ir, Pt) to form complexes with applications in catalysis and photophysics .

Potential Applications:

The N-phenylanilino substituent in this compound could enhance π-backbonding with metals, making it a candidate for asymmetric catalysis or luminescent materials.

Nucleophilic Substitution and Condensation

Thioureas participate in nucleophilic substitution reactions, particularly at the sulfur center:

Expected Reactivity:

The imino group may act as a directing group, facilitating regioselective substitutions. For example:

| Reaction Partner | Product | Conditions |

|---|---|---|

| Acyl chlorides | N-Acylated thioureas | Anhydrous acetone, base |

| Alkyl halides | S-Alkylated derivatives | Polar aprotic solvent |

Stability and Decomposition

Thioureas are sensitive to strong acids/bases and oxidizing agents. For example:

Safety Considerations:

Handling this compound requires precautions against inhalation and skin contact, similar to related thioureas .

Research Gaps and Recommendations

-

Synthetic Studies : Direct synthesis routes for this compound are not detailed in the reviewed literature. Proposed methods include reacting phenyl isothiocyanate with N-phenylguanidine.

-

Mechanistic Probes : Isotopic labeling (e.g., ¹³C NMR) could elucidate intermediates in cyclization pathways .

-

Biological Screening : Prioritize assays against cholinesterases and cancer cell lines, given the efficacy of analogs like 3c and 5j .

Eigenschaften

Molekularformel |

C13H12N4S |

|---|---|

Molekulargewicht |

256.33 g/mol |

IUPAC-Name |

1-imino-3-(N-phenylanilino)thiourea |

InChI |

InChI=1S/C13H12N4S/c14-15-13(18)16-17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H,(H,16,18) |

InChI-Schlüssel |

OEWAXXLOSKFJKT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=S)N=N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.